molecular formula C17H13N5 B11840970 1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 93319-46-1

1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B11840970
CAS-Nummer: 93319-46-1
Molekulargewicht: 287.32 g/mol
InChI-Schlüssel: CUWCFPHVDKXURF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ( 93319-46-1) is a high-purity chemical compound serving as a key scaffold in medicinal chemistry and oncology research. This molecule features the privileged 1H-pyrazolo[3,4-d]pyrimidine core, a well-established bioisostere of the adenine moiety of ATP, which allows it to act as a potent competitive inhibitor for various kinase targets . This compound is of significant interest in the design and synthesis of novel anticancer agents. Research into analogous 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives has demonstrated their potential as inhibitors of critical tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) . For instance, compounds based on this scaffold have shown promising inhibitory activity against both wild-type (EGFR WT ) and mutant (EGFR T790M ) EGFR, which is a common target in non-small cell lung cancer, and have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cell lines . Similarly, derivatives have been developed as irreversible BTK inhibitors for potential use in treating B-cell malignancies like mantle cell lymphoma . The structure of this compound provides an ideal platform for further chemical modification to explore and optimize potency and selectivity for various disease-related kinases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

93319-46-1

Molekularformel

C17H13N5

Molekulargewicht

287.32 g/mol

IUPAC-Name

1,6-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5/c18-15-14-11-19-22(13-9-5-2-6-10-13)17(14)21-16(20-15)12-7-3-1-4-8-12/h1-11H,(H2,18,20,21)

InChI-Schlüssel

CUWCFPHVDKXURF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Design and Optimization

The microwave-assisted synthesis involves cyclocondensation of 1-phenyl-5-amino-4-cyanopyrazole with benzonitrile under solvent-free conditions. Potassium tert-butoxide (Kt-BuO) acts as a base, facilitating the formation of the pyrimidine ring.

Procedure :

  • Mix 1-phenyl-5-amino-4-cyanopyrazole (0.5 mmol), benzonitrile (0.6 mmol), and Kt-BuO (0.089 mmol).

  • Irradiate at 300 W for 10 minutes in a CEM Discover monomode oven.

  • Purify via column chromatography (light petroleum/ethyl acetate) or recrystallization (ethanol).

Key Data :

  • Yield : 85%

  • Reaction Time : 10 minutes

  • Advantages : Solvent-free, high atom economy, reduced energy consumption.

Structural Validation :
X-ray crystallography confirmed the planar bicyclic structure, with hydrogen bonding between NH₂ and pyrimidine nitrogens.

Classical Thermal Cyclization

Cyclocondensation in Refluxing t-Butanol

This method employs 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and benzonitrile in t-butanol with Kt-BuO.

Procedure :

  • Reflux 5-amino-1-phenylpyrazole-4-carbonitrile (5 mmol) and benzonitrile (6 mmol) in t-butanol (30 mL) with Kt-BuO (1 mmol) for 4–7 hours.

  • Neutralize with 1N HCl, filter, and recrystallize from ethanol.

Key Data :

  • Yield : 72–87%

  • Reaction Time : 4–7 hours

  • Limitations : Longer duration compared to microwave methods.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the cyano group on the pyrazole amine, followed by cyclization and aromatization.

One-Pot Multicomponent Synthesis

Four-Component Reaction Strategy

A one-pot approach combines phenylhydrazine , methylenemalononitrile , benzaldehyde , and ammonia in ethanol.

Procedure :

  • React phenylhydrazine with methylenemalononitrile to form 5-amino-1-phenylpyrazole-4-carbonitrile.

  • Add benzaldehyde and ammonia, then heat under reflux.

  • Isolate the product via filtration and recrystallization.

Key Data :

  • Yield : 70–75%

  • Reaction Time : 6–8 hours

  • Advantages : Modular synthesis, scalability.

Comparative Analysis of Methods

Method Conditions Yield Time Eco-Friendliness
Microwave-AssistedSolvent-free, 300 W85%10 minutesHigh
Thermal Cyclizationt-Butanol, reflux72–87%4–7 hoursModerate
MulticomponentEthanol, reflux70–75%6–8 hoursLow

Critical Observations :

  • Microwave irradiation enhances reaction efficiency and reduces energy use.

  • Classical methods remain relevant for labs lacking specialized equipment.

  • Multicomponent routes offer modularity but require optimization for scalability.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.47–8.40 (m, 2H, Ar-H), 8.36 (s, 1H, C3-H), 8.32 (d, J = 9.0 Hz, 2H, Ar-H), 7.59 (t, J = 8.2 Hz, 2H, Ar-H), 7.51–7.47 (m, 3H, Ar-H).

  • ¹³C NMR : 161.95 (C4), 158.33 (C6), 154.61 (C3a), 139.26 (C1), 138.04 (C6a).

  • HRMS : m/z 287.1171 [M⁺], calculated for C₁₇H₁₃N₅.

X-Ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/n.

  • Unit Cell Parameters : a = 14.3727 Å, b = 7.72200 Å, c = 14.4919 Å, β = 108.8630°.

  • Hydrogen Bonding : N–H···N interactions stabilize the lattice (2.89–3.02 Å).

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin beinhaltet die Hemmung von CDK2, einer Proteinkinase, die eine Schlüsselrolle im Zellzyklusfortschritt spielt. Durch die Bindung an das aktive Zentrum von CDK2 verhindert die Verbindung die Phosphorylierung von Zielproteinen, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Anticancer Activity
1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the proliferation of human lung cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .

2. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

3. Anti-inflammatory Effects
Recent studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in models of chronic inflammatory diseases .

Molecular Interactions

The compound interacts with various biological targets, including:

  • Kinases : It has been identified as a potential inhibitor of specific kinases involved in cancer progression.
  • Enzymes : The inhibition of enzymes linked to inflammatory processes has also been documented.

These interactions are critical for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

Case Studies

Study Title Findings Reference
Anticancer Effects of this compoundInduced apoptosis in lung cancer cells; reduced tumor size in animal models
Antimicrobial Activity AssessmentEffective against Staphylococcus aureus and E. coli; inhibited fungal growth
Evaluation of Anti-inflammatory PropertiesDecreased TNF-alpha and IL-6 levels in macrophages

Wirkmechanismus

The mechanism of action of 1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDK2, a protein kinase that plays a key role in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly versatile, with modifications at positions 1, 3, 4, and 6 yielding derivatives with distinct pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidin-4-Amine Derivatives

Compound Name & Structure Biological Target Key Findings Reference
1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Kinases, mTOR, PI3K Phenyl groups enhance hydrophobic binding; moderate IC₅₀ values in kinase assays.
OSI-027 (R39)
Optimized pyrazolo[3,4-d]pyrimidin-4-amine analog
mTORC1/mTORC2 IC₅₀ = 22 nM (mTORC1), 65 nM (mTORC2); >100-fold selectivity over PI3K isoforms.
OXA-01 (R40)
Pyrazolo[3,4-d]pyrimidin-4-amine analog
mTOR/PI3K IC₅₀ = 4 nM (mTOR), 190 nM (PI3K); blocks 4E-BP1 phosphorylation.
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
(e.g., Compound 36 in )
Anti-breast cancer IC₅₀ = 9.8 nM; para-dimethoxy groups enhance ATP-binding pocket interactions.
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine SARS-CoV-2 Mpro Mutagenic (Ames test) but non-carcinogenic in rodents; medium-risk ADME profile.
1-(2-Chloro-2-phenylethyl)-N,6-diphenyl analog (2n) Src kinase Yield: 72%; IC₅₀ not reported; chloro-phenylethyl group improves cytotoxicity.
6-(Chloromethyl)-N,1-dimethyl analog Synthetic intermediate Used in Mitsunobu reactions; no bioactivity reported.

Key Insights from Structural Modifications

Position 1 Substitutions :

  • Phenyl groups (e.g., 1,6-diphenyl) improve target affinity via π-π stacking in kinase ATP pockets .
  • Bulky substituents (e.g., 2-chloro-2-phenylethyl in 2n ) enhance cytotoxicity but may reduce solubility .

Position 3 and 4 Modifications :

  • Phenylethynyl groups (Compound 36) deepen interactions with hydrophobic regions of targets, reducing IC₅₀ values to single-digit nM .
  • Isoxazole moieties (e.g., in Yoon et al.’s derivative) improve RET kinase selectivity .

Position 6 Variations :

  • Piperidin-1-yl groups (e.g., in N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl) ) increase molecular weight (>430 g/mol) and likely improve blood-brain barrier penetration .

Functional Group Effects :

  • Chlorine atoms (e.g., in 1-(3-chloro-4-methylphenyl) ) enhance halogen bonding with target proteins .
  • Methoxy groups (e.g., in N-(2,4-dimethoxyphenyl) ) improve solubility but may reduce metabolic stability .

Comparative Pharmacokinetics and Toxicity

  • OSI-027 exhibits excellent oral bioavailability and completes Phase I trials for solid tumors .
  • Higher-molecular-weight derivatives (e.g., C₂₀H₁₈ClN₅O₂ ) are prone to hepatic metabolism, requiring prodrug strategies .

Biologische Aktivität

1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C17H12N4
  • Molecular Weight : 288.303 g/mol
  • CAS Number : 130925-67-6

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of cancer treatment and kinase inhibition. The compound has been studied for its role as a casein kinase 1 (CK1) inhibitor, which is implicated in various cancers and neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
CK1 InhibitionPotent inhibitor with IC50 values around 78 nM .
Anticancer ActivityInduces apoptosis in cancer cell lines such as MDA-MB-231 .
Microtubule DestabilizationEffective at inhibiting microtubule assembly at concentrations of 20 μM .

The primary mechanism through which this compound exerts its effects is through the inhibition of CK1. Aberrant CK1 activity has been linked to tumor progression and various central nervous system disorders. The compound's structure allows it to bind effectively to the CK1 enzyme, disrupting its function and leading to reduced cell proliferation in cancerous tissues.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

  • In vitro Studies on Cancer Cell Lines :
    • A study demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold showed significant antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-231) with enhanced caspase activity indicative of apoptosis .
  • Microtubule Assembly Inhibition :
    • Research indicated that at a concentration of 20 µM, this compound effectively inhibited microtubule assembly by 40.76–52.03%, suggesting potential as a microtubule-destabilizing agent .
  • Pharmacophore Development :
    • The development of a pharmacophore model for CK1 inhibitors led to the identification of this compound as a promising candidate for further optimization and drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with aryloxy/alkoxy groups (e.g., compound 8a,b in ) are prepared by reacting intermediates with alkyl halides in dry acetonitrile under reflux, followed by recrystallization from acetonitrile . Solvent choice (e.g., dichloromethane for urea/thiourea derivatives 9a-d ) and temperature control are critical for minimizing side reactions. Purification via recrystallization or column chromatography is recommended to achieve >95% purity, as demonstrated in multiple protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amine groups in compound 8a ) .
  • ¹H NMR : Resolves aromatic protons and substituent patterns (e.g., singlet for pyrimidine protons in 9a at δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Provides definitive structural confirmation, as shown for related pyrazolo[3,4-d]pyrimidine analogs in .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Store at -20°C under inert atmosphere to prevent degradation .
  • Use PPE (gloves, goggles) due to hazards (H301: toxic if swallowed; H315: skin irritation) .
  • Follow institutional chemical hygiene plans, particularly for advanced labs (e.g., 100% safety exam compliance as per ) .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and design of derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) and machine learning can predict optimal reaction conditions. For example, ICReDD’s workflow () combines computational modeling with experimental validation to reduce trial-and-error inefficiencies. This approach is particularly useful for optimizing solvent systems or substituent effects in pyrazolo[3,4-d]pyrimidine synthesis .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, concentrations, and controls. For instance, anti-inflammatory activity in may differ from antimicrobial assays in due to varying test organisms .
  • Structural Analysis : Compare substituent effects (e.g., aryl vs. alkyl groups in 8a,b vs. 9a-d ) to identify activity trends .
  • Statistical Validation : Use ANOVA or regression models to isolate variables affecting bioactivity .

Q. What reaction mechanisms govern the formation of the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer : The core structure is typically formed via cyclocondensation. For example, heating ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide () generates the pyrimidine ring through intramolecular cyclization. Mechanistic studies using isotopic labeling or DFT calculations can elucidate intermediates and transition states .

Q. What strategies improve aqueous solubility without compromising the compound’s core structure?

  • Methodological Answer :

  • Polar Substituents : Introduce alkoxy (e.g., 8a,b ) or morpholine groups (e.g., 5a-o in ) to enhance hydrophilicity .
  • Co-Solvent Systems : Use DMSO-water mixtures for in vitro assays, as suggested by solubility data in .
  • Prodrug Design : Temporarily modify the amine group with hydrolyzable moieties (e.g., acetyl) for improved bioavailability .

Data Contradiction Analysis

Q. Why do different synthetic routes for similar derivatives yield varying purities or bioactivities?

  • Methodological Answer :

  • Reagent Quality : Impurities in alkyl halides or aryloxy precursors () can alter reaction kinetics .
  • Purification Methods : Recrystallization solvents (e.g., acetonitrile vs. ethanol) affect crystal lattice formation and final purity .
  • Structural Isomerism : Substituent positioning (e.g., para vs. meta on phenyl rings) may lead to uncharacterized isomers, impacting biological activity .

Experimental Design Considerations

Q. How should researchers design dose-response studies for evaluating anti-inflammatory potential?

  • Methodological Answer :

  • In Vitro Models : Use LPS-induced RAW 264.7 macrophages () with TNF-α/IL-6 ELISA endpoints .
  • Dose Range : Test 0.1–100 µM concentrations, referencing IC₅₀ values from structurally related compounds (e.g., 10a-e in ) .
  • Controls : Include dexamethasone as a positive control and vehicle-treated cells for baseline comparison .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.